2-(Methylamino)-4-nitrophenol

Description

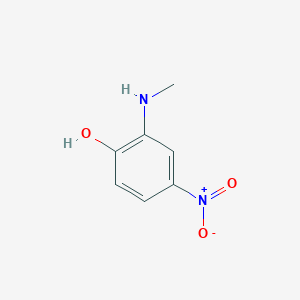

2-(Methylamino)-4-nitrophenol is a nitrophenol derivative characterized by a methylamino (-NHCH₃) substituent at the 2-position and a nitro (-NO₂) group at the 4-position of the phenol ring. This structural arrangement confers distinct electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(methylamino)-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-6-4-5(9(11)12)2-3-7(6)10/h2-4,8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDUNHRRMXVVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307671 | |

| Record name | 2-(Methylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-72-1 | |

| Record name | 2-(Methylamino)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-4-nitrophenol typically involves the nitration of 2-(Methylamino)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction of the nitro group can yield 2-(Methylamino)-4-aminophenol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: 2-(Methylamino)-4-aminophenol.

Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

2-(Methylamino)-4-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include positional isomers and derivatives with substituent variations:

Physicochemical Properties

- Lipophilicity: The methylamino group in this compound likely increases lipophilicity compared to amino analogs (e.g., 2-Amino-4-nitrophenol), impacting membrane permeability and bioavailability .

- Solubility: Nitrophenols generally exhibit moderate water solubility, but substituents like -NHCH₃ may reduce polarity. For instance, 4-nitrophenol is highly soluble (16 g/L at 25°C), whereas methyl-substituted analogs (e.g., 2-Methyl-4-nitrophenol) show lower solubility .

- Thermal Stability: Melting points vary with substituent position and hydrogen-bonding capacity. For example, 2-Amino-4-nitrophenol (mp 143°C) has stronger intermolecular interactions than 4-Amino-2-nitrophenol (mp 125–127°C) .

Spectroscopic and Crystallographic Behavior

- Schiff Base Derivatives: Compounds like (E)-2-[(4-fluorophenylimino)methyl]-4-nitrophenol exhibit strong intramolecular hydrogen bonding, influencing UV-Vis spectra and aggregation behavior. Similar effects may occur in this compound .

- Crystal Packing: Substituents dictate intermolecular interactions. For example, 2-Methyl-4-nitrophenol forms 3D networks via O–H∙∙∙O and C–H∙∙∙O bonds, whereas amino analogs favor planar stacking .

Biological Activity

2-(Methylamino)-4-nitrophenol, with the molecular formula CHNO, is an organic compound characterized by the presence of a methylamino group (-NHCH) and a nitro group (-NO) attached to a phenol ring. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities.

The unique structure of this compound allows it to undergo various chemical reactions, which contribute to its biological activity:

- Oxidation : Can yield quinones or nitroso derivatives.

- Reduction : The nitro group can be reduced to form 2-(Methylamino)-4-aminophenol.

- Substitution : The hydroxyl group can participate in electrophilic aromatic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO) for oxidation and sodium borohydride (NaBH) for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antiviral Activity

The compound has also been investigated for its potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication, although the exact mechanisms remain under exploration. This activity positions it as a candidate for further research in antiviral drug development.

Cytotoxicity and Therapeutic Potential

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. This property is attributed to its ability to generate reactive oxygen species (ROS) and disrupt cellular redox balance, leading to cell death. Such findings highlight its therapeutic potential in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 µg/mL. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 50 µg/mL against E. coli and S. aureus | |

| Antiviral | Inhibition of viral replication | |

| Cytotoxicity | IC50 = 30 µg/mL in MCF-7 cells |

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Areas of interest include:

- Mechanistic Studies : Detailed investigations into the mechanisms underlying its antimicrobial and cytotoxic effects.

- Formulation Development : Exploring its use in drug formulations for targeted delivery in cancer therapy.

- Toxicological Assessments : Comprehensive safety evaluations to understand potential side effects or toxicity in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.